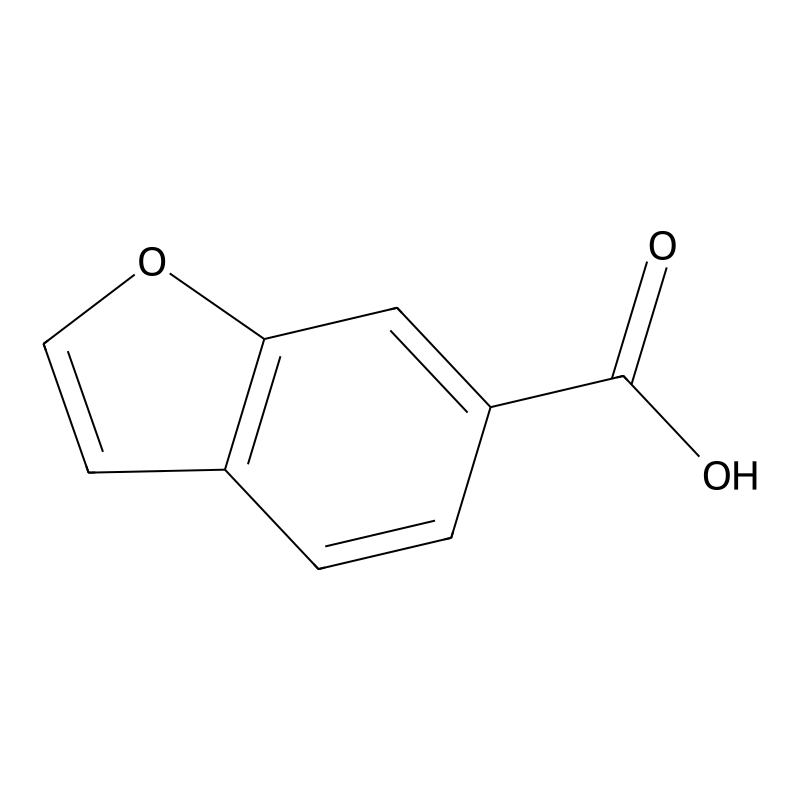

Benzofuran-6-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

LFA-1/ICAM-1 Antagonist for Dry Eye Disease:

BFCA serves as a precursor in the synthesis of SAR 118, a potent antagonist of the LFA-1/ICAM-1 interaction [1]. LFA-1 (Leukocyte Function-Associated Antigen-1) and ICAM-1 (Intercellular Adhesion Molecule-1) are proteins involved in cell adhesion and immune response. In dry eye disease, chronic inflammation damages the tear film and ocular surface. SAR 118, by blocking the LFA-1/ICAM-1 interaction, aims to reduce inflammation and improve tear production, potentially offering a novel treatment option for dry eyes [1].

Source

[1] Pharmaffiliates.com: Benzofuran-6-carboxylic Acid

HIV-1 LTR Activation Inhibitors:

BFCA has also been used in the preparation of piperidinylpyrimidine derivatives with the potential to inhibit HIV-1 LTR (Long Terminal Repeat) activation [2]. The HIV-1 LTR is a crucial regulatory region in the viral genome, and its activation is essential for viral replication. These piperidinylpyrimidine derivatives, synthesized using BFCA, aim to disrupt the LTR function and thereby hinder HIV-1 replication, potentially contributing to the development of anti-HIV therapies [2].

Source

Benzofuran-6-carboxylic acid is an organic compound characterized by its molecular formula . This compound consists of a benzene ring fused with a furan ring, with a carboxylic acid group located at the 6th position of the benzofuran structure. It appears as a yellow crystalline solid, exhibiting low solubility in water but good solubility in organic solvents like ethanol and acetone. The melting point of benzofuran-6-carboxylic acid ranges from approximately 158 to 162°C . It has garnered attention for its potential biological activities, including antimicrobial and antioxidant properties, making it a significant compound in both chemical and biological research .

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of benzofuran.

- Reduction: Benzofuran-6-carboxylic acid can be reduced to benzofuran-6-alcohol using reducing agents like lithium aluminum hydride.

- Halogenation: The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of halogens .

Benzofuran-6-carboxylic acid exhibits several biological activities:

- Antimicrobial Activity: Studies have indicated that this compound has inhibitory effects against various bacteria and fungi, suggesting potential applications in treating infections .

- Antioxidant Properties: It has been shown to scavenge free radicals, which may help protect cells from oxidative stress .

- Potential Inhibitor of Transglutaminases: Research indicates that benzofuran-6-carboxylic acid may serve as a novel inhibitor of transglutaminase 2, an enzyme implicated in various diseases .

Several methods are employed for synthesizing benzofuran-6-carboxylic acid:

- From Benzofuran: Benzofuran can be oxidized to yield benzofuran-6-carboxylic acid using strong oxidizing agents.

- Via Carboxylation Reactions: Utilizing carbon dioxide in the presence of transition metal catalysts can also lead to the formation of this compound.

- As an Intermediate in Drug Synthesis: It is synthesized as a key fragment in the production of lifitegrast, an FDA-approved drug for treating dry eye disease .

Benzofuran-6-carboxylic acid finds diverse applications across various fields:

Research into the interaction of benzofuran-6-carboxylic acid with biological systems is ongoing. Notable studies focus on its potential interactions with enzymes such as transglutaminases and its role in modulating oxidative stress pathways. These interactions highlight its therapeutic potential and warrant further investigation into its mechanisms of action .

Similar Compounds

Benzofuran-6-carboxylic acid shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Benzofuran | Basic structure without carboxylic group | Lacks functional groups that confer activity |

| 1-Benzofuran-3-carboxylic acid | Similar aromatic structure | Different position of carboxylic group |

| 7-Methoxybenzofuran-2-carboxylic acid | Methoxy substitution on the aromatic ring | Additional methoxy group alters properties |

| Methyl benzofuran-6-carboxylate | Methyl ester derivative | Changes solubility and reactivity |

Benzofuran-6-carboxylic acid is unique due to its specific position of the carboxylic group, which influences its reactivity and biological activity compared to these similar compounds. Its distinct properties make it a valuable compound for both synthetic and therapeutic applications.

Benzofuran-6-carboxylic acid (CAS No. 77095-51-3) is a heterocyclic organic compound with the molecular formula $$ \text{C}9\text{H}6\text{O}_3 $$ and a molecular weight of 162.14 g/mol. Its IUPAC name, 1-benzofuran-6-carboxylic acid, reflects its structure: a benzofuran core (a fused benzene and furan ring system) substituted with a carboxylic acid group at the sixth position. The compound’s planar aromatic system and polar carboxylic acid group contribute to its chemical reactivity and solubility profile, with limited solubility in water but higher solubility in organic solvents like ethanol and dimethyl sulfoxide.

The structural identity of benzofuran-6-carboxylic acid has been confirmed through spectroscopic methods, including $$ ^1\text{H} $$ NMR, which reveals characteristic peaks for the aromatic protons and the carboxylic acid functionality. Computational descriptors, such as the SMILES notation $$ \text{OC(=O)C1=CC2=C(C=CO2)C=C1} $$, further clarify its bonding arrangement.

Historical Context and Discovery

The synthesis of benzofuran-6-carboxylic acid was first reported in the early 21st century, with early methods involving the hydrolysis of methyl benzofuran-6-carboxylate using lithium hydroxide. Its significance grew alongside advancements in heterocyclic chemistry, particularly in the development of pharmaceuticals. For example, it became a critical intermediate in synthesizing lifitegrast, a drug approved for dry eye disease, as highlighted in a 2024 study describing a low-carbon-footprint synthesis route.

The compound’s discovery is rooted in broader research on benzofuran derivatives, which have been studied since the 19th century due to their natural occurrence in coal tar and plant-based molecules like psoralen. The introduction of the carboxylic acid group at the sixth position marked a strategic modification to enhance reactivity for subsequent derivatization.

Significance in Heterocyclic Chemistry

Benzofuran-6-carboxylic acid occupies a pivotal role in heterocyclic chemistry due to its dual functionality: the electron-rich benzofuran ring and the electron-withdrawing carboxylic acid group. This combination enables diverse reactivity, including electrophilic substitution on the aromatic ring and nucleophilic acyl substitution at the carboxylic acid site.

The compound serves as a building block for complex molecules, such as spirocyclic benzofuran-isobenzofuran diones and amino-substituted benzofurans, which are explored for antimicrobial and anticancer properties. Its utility in cross-coupling reactions, such as gold-catalyzed cyclizations and palladium-mediated carbonylations, underscores its versatility in constructing pharmacologically active scaffolds.

Position in Benzofuran Derivatives Classification

Benzofuran-6-carboxylic acid belongs to the class of monosubstituted benzofuran derivatives, distinguished by the presence of a single functional group—the carboxylic acid—at the sixth position of the benzofuran core. This classification contrasts with disubstituted derivatives (e.g., 5,6-dimethoxybenzofuran) and fused polycyclic systems (e.g., dibenzofuran).

Within the subclass of carboxylic acid-bearing benzofurans, the sixth position is sterically and electronically favorable for further functionalization, making it a preferred intermediate in medicinal chemistry. For instance, its conversion into esters or amides facilitates the development of protease inhibitors and kinase modulators.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant